
(2-Dodecylphenyl)(phenyl)iodanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Dodecylphenyl)(phenyl)iodanium is an organoiodine compound characterized by the presence of a dodecyl group attached to a phenyl ring, which is further bonded to an iodonium ion. This compound is part of the broader class of iodonium salts, known for their utility in organic synthesis due to their ability to act as electrophilic reagents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Dodecylphenyl)(phenyl)iodanium typically involves the reaction of iodobenzene with dodecylbenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as diacetoxyiodobenzene (PIDA) in the presence of an acid catalyst. The reaction is carried out in a solvent like acetonitrile at room temperature, yielding the desired iodonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: (2-Dodecylphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodobenzene and dodecylbenzene.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and carboxylates are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
(2-Dodecylphenyl)(phenyl)iodanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of (2-Dodecylphenyl)(phenyl)iodanium involves its ability to act as an electrophile, facilitating the transfer of the iodonium ion to nucleophilic substrates. This process often involves the formation of a transient iodonium intermediate, which then undergoes further transformation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
類似化合物との比較
- Diphenyliodonium chloride
- (Diacetoxyiodo)benzene
- Phenyl(trifluoromethyl)iodonium
Comparison: (2-Dodecylphenyl)(phenyl)iodanium is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other iodonium salts, it exhibits enhanced solubility in non-polar solvents and increased reactivity towards certain nucleophiles. This makes it particularly useful in applications where such properties are advantageous .
特性
CAS番号 |
153766-09-7 |
|---|---|
分子式 |
C24H34I+ |
分子量 |
449.4 g/mol |
IUPAC名 |
(2-dodecylphenyl)-phenyliodanium |
InChI |
InChI=1S/C24H34I/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3/q+1 |
InChIキー |
ZZBRELYUNZLIIQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1[I+]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

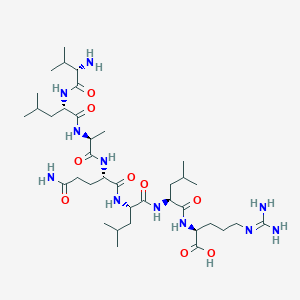
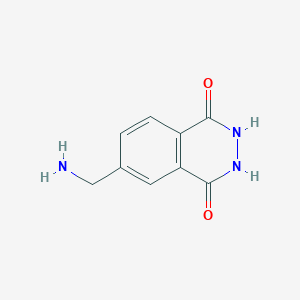
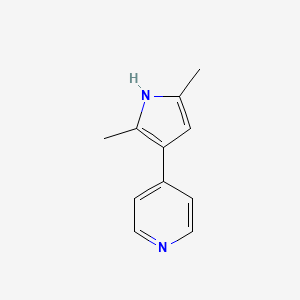
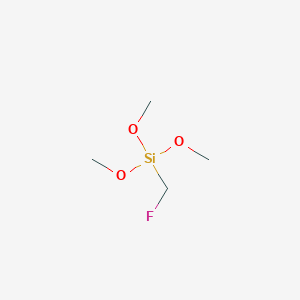
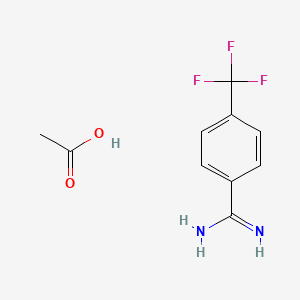
![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
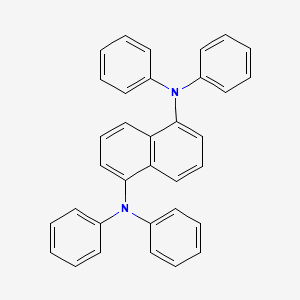
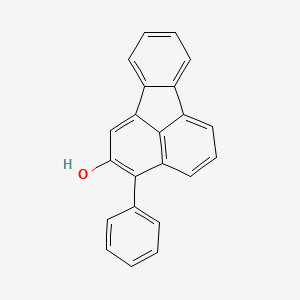
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
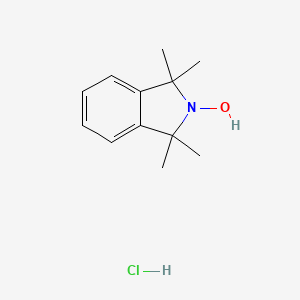
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)
